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Compound of Interest

Compound Name: Z-D-Phenylalaninol

Cat. No.: B057623 Get Quote

Spectroscopic Characterization of Z-D-
Phenylalaninol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Z-D-
Phenylalaninol, a crucial building block in synthetic organic chemistry and pharmaceutical

development. By presenting key analytical data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable

resource for the characterization and quality control of Z-D-Phenylalaninol and its related

stereoisomers.

Comparative Spectroscopic Analysis
To facilitate clear and objective comparison, the following tables summarize the key

spectroscopic data for Z-D-Phenylalaninol and its relevant counterparts: Z-L-Phenylalaninol

(the L-enantiomer) and the unprotected D-Phenylalaninol. This allows for the ready

identification of characteristic signals and differentiation between these closely related

structures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Proton
Z-D-Phenylalaninol

(Expected)
Z-L-Phenylalaninol D-Phenylalaninol

Aromatic-H ~7.2-7.4 (m) 7.37-7.20 (m) 7.32-7.18 (m)

-CH₂- (benzyl) ~2.8-3.0 (m) 2.89 (d) 2.78 (dd), 2.58 (dd)

-CH- (chiral center) ~3.9-4.1 (m) 3.98 (m) ~3.2 (m)

-CH₂- (alcohol) ~3.5-3.7 (m) 3.65 (d) 3.62 (dd), 3.40 (dd)

-NH- (amide) ~5.0-5.2 (d) 5.15 (d) -

-OH (alcohol) Variable 2.02 (t) Variable (broad s)

-CH₂- (Cbz) ~5.1 (s) 5.09 (s) -

Aromatic-H (Cbz) ~7.3 (m) 7.37-7.20 (m) -

Note: Expected values for Z-D-Phenylalaninol are based on typical chemical shifts for similar

N-protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol

are provided for comparison.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Carbon
Z-D-Phenylalaninol

(Expected)
Z-L-Phenylalaninol D-Phenylalaninol

Aromatic C-ipso

(benzyl)
~138 138.2 ~139

Aromatic C (benzyl) ~129, ~128, ~126 129.4, 128.6, 126.5 129.3, 128.5, 126.3

-CH₂- (benzyl) ~40 39.9 ~40

-CH- (chiral center) ~57 56.9 ~56

-CH₂- (alcohol) ~65 65.1 ~66

C=O (carbamate) ~157 156.8 -

-CH₂- (Cbz) ~67 66.8 -

Aromatic C-ipso (Cbz) ~137 136.9 -

Aromatic C (Cbz) ~128 128.5, 128.0, 127.8 -

Note: Expected values for Z-D-Phenylalaninol are based on typical chemical shifts for similar

N-protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol

are provided for comparison.

Table 3: Key IR Spectroscopic Data (Wavenumbers in
cm⁻¹)
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Functional Group
Z-D-Phenylalaninol

(Expected)
Z-L-Phenylalaninol D-Phenylalaninol

O-H Stretch (alcohol) ~3300-3500 (broad) ~3325 (broad) ~3360 (broad)

N-H Stretch

(amide/amine)
~3300-3400 ~3340 ~3300 (broad)

C-H Stretch (aromatic) ~3000-3100 ~3060, 3030 ~3060, 3020

C-H Stretch (aliphatic) ~2850-3000 ~2930 ~2920, 2850

C=O Stretch

(carbamate)
~1680-1700 ~1690 -

C=C Stretch

(aromatic)
~1450-1600 ~1495, 1450 ~1495, 1450

C-O Stretch (alcohol) ~1000-1100 ~1050 ~1030

Note: Expected values for Z-D-Phenylalaninol are based on typical IR absorptions for N-Cbz

protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol are

provided for comparison.

Table 4: Mass Spectrometry Data (m/z values)
Compound Molecular Ion [M]⁺ [M+H]⁺ Key Fragment Ions

Z-D-Phenylalaninol 285.14 286.15

194 ([M-CH₂Ph]⁺),

152 ([M-Cbz]⁺), 108,

91 (tropylium ion)

Z-L-Phenylalaninol 285.14 286.15 194, 152, 108, 91

D-Phenylalaninol 151.10 152.11

133 ([M-H₂O]⁺), 122

([M-CH₂OH]⁺), 91

(tropylium ion)

Note: The fragmentation pattern for Z-D-Phenylalaninol is expected to be identical to its L-

enantiomer, Z-L-Phenylalaninol.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may depend on

the solubility of the compound and the desired resolution of exchangeable protons (e.g., -

OH, -NH). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and 16-64 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

(e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Proton decoupling is used to simplify the spectrum and improve sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact

between the sample and the crystal by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press

the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-

32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A

background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique. Electrospray ionization (ESI) is commonly used for polar molecules like amino

acid derivatives and typically produces protonated molecules [M+H]⁺.

Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular

weight of the compound.

Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass

spectrometry (MS/MS) experiment. Isolate the molecular ion (or a protonated/adduct ion)

and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting

fragmentation pattern provides valuable information about the compound's structure.

Workflow for Spectroscopic Analysis of Z-D-
Phenylalaninol
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of Z-D-Phenylalaninol.
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Sample Preparation
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Caption: Workflow for the spectroscopic characterization of Z-D-Phenylalaninol.

To cite this document: BenchChem. [Spectroscopic analysis (NMR, IR, MS) for Z-D-
Phenylalaninol characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057623#spectroscopic-analysis-nmr-ir-ms-for-z-d-
phenylalaninol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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